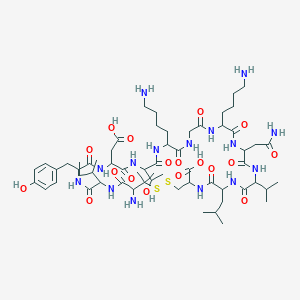

![molecular formula C46H65N11O11S2 B10848036 d[Leu4,Orn8]VP](/img/structure/B10848036.png)

d[Leu4,Orn8]VP

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

D[Leu4,Orn8]VP, également connu sous le nom de 1-Désamino-4-leucine-8-ornithine-vasopressine, est un analogue synthétique de la vasopressine. La vasopressine est une hormone peptidique qui joue un rôle crucial dans la régulation de la rétention d'eau dans l'organisme et la constriction des vaisseaux sanguins. This compound est un agoniste sélectif pour le récepteur V1b de la vasopressine, démontrant une forte affinité pour ce récepteur chez diverses espèces .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de D[Leu4,Orn8]VP implique la synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. Le processus commence par la fixation du premier acide aminé à une résine solide. Les acides aminés suivants sont ajoutés séquentiellement, chaque ajout impliquant la déprotection du groupe amino et le couplage de l'acide aminé suivant. La séquence spécifique pour this compound est désamino-Cys-Tyr-Phe-Leu-Asn-Cys-Pro-Orn-Gly.

Méthodes de production industrielle

La production industrielle de this compound suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour rationaliser le processus, garantissant une grande pureté et un rendement élevé. Le produit final est purifié par chromatographie liquide haute performance (HPLC) et caractérisé par spectrométrie de masse et spectroscopie de résonance magnétique nucléaire (RMN).

Analyse Des Réactions Chimiques

Types de réactions

D[Leu4,Orn8]VP peut subir diverses réactions chimiques, notamment :

Oxydation : Les résidus cystéine dans le peptide peuvent former des ponts disulfures par oxydation.

Réduction : Les ponts disulfures peuvent être réduits en groupes thiol libres.

Substitution : Les résidus d'acides aminés peuvent être substitués pour modifier les propriétés du peptide.

Réactifs et conditions courants

Oxydation : Le peroxyde d'hydrogène ou l'iode peuvent être utilisés pour oxyder les résidus cystéine.

Réduction : Le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) sont des agents réducteurs courants.

Substitution : Les substitutions d'acides aminés sont généralement effectuées pendant le processus de synthèse en incorporant différents acides aminés

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les formes oxydées et réduites du peptide, ainsi que des peptides modifiés avec des acides aminés substitués .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Utilisé dans la recherche sur les récepteurs de la vasopressine et leur rôle dans les processus physiologiques.

Médecine : Enquêté pour ses applications thérapeutiques potentielles dans les affections liées au dysfonctionnement des récepteurs de la vasopressine, telles que le diabète insipide et certains troubles psychiatriques.

Industrie : Utilisé dans le développement de tests diagnostiques et comme étalon de référence en chimie analytique .

Mécanisme d'action

This compound exerce ses effets en se liant sélectivement au récepteur V1b de la vasopressine. Ce récepteur est un récepteur couplé aux protéines G qui active l'adénylate cyclase, conduisant à la production d'adénosine monophosphate cyclique (AMPc). L'augmentation des taux d'AMPc déclenche une cascade d'événements intracellulaires, aboutissant finalement aux effets physiologiques associés à la vasopressine, tels que la rétention d'eau et la vasoconstriction .

Applications De Recherche Scientifique

D[Leu4,Orn8]VP has several scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Employed in research on vasopressin receptors and their role in physiological processes.

Medicine: Investigated for its potential therapeutic applications in conditions related to vasopressin receptor dysfunction, such as diabetes insipidus and certain psychiatric disorders.

Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry .

Mécanisme D'action

D[Leu4,Orn8]VP exerts its effects by selectively binding to the vasopressin V1b receptor. This receptor is a G protein-coupled receptor that activates adenylate cyclase, leading to the production of cyclic adenosine monophosphate (cAMP). The increase in cAMP levels triggers a cascade of intracellular events, ultimately resulting in the physiological effects associated with vasopressin, such as water retention and vasoconstriction .

Comparaison Avec Des Composés Similaires

Composés similaires

D[Leu4,Lys8]VP : Un autre analogue synthétique de la vasopressine avec une sélectivité de récepteur similaire, mais des substitutions d'acides aminés différentes.

Vasopressine d'arginine : L'hormone naturelle avec une activité réceptrice plus large.

Désmopressine : Un analogue synthétique avec une activité sélective pour le récepteur V2 de la vasopressine

Unicité

D[Leu4,Orn8]VP est unique en raison de sa forte sélectivité pour le récepteur V1b de la vasopressine, ce qui en fait un outil précieux pour étudier ce sous-type de récepteur spécifique. Son activité agoniste sélective permet aux chercheurs d'enquêter sur les rôles physiologiques et pathologiques distincts du récepteur V1b sans interférence d'autres récepteurs de la vasopressine .

Propriétés

Formule moléculaire |

C46H65N11O11S2 |

|---|---|

Poids moléculaire |

1012.2 g/mol |

Nom IUPAC |

(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-10-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C46H65N11O11S2/c1-26(2)20-31-41(63)55-34(23-37(48)59)44(66)56-35(46(68)57-18-7-11-36(57)45(67)52-30(10-6-17-47)40(62)50-24-38(49)60)25-70-69-19-16-39(61)51-32(22-28-12-14-29(58)15-13-28)42(64)54-33(43(65)53-31)21-27-8-4-3-5-9-27/h3-5,8-9,12-15,26,30-36,58H,6-7,10-11,16-25,47H2,1-2H3,(H2,48,59)(H2,49,60)(H,50,62)(H,51,61)(H,52,67)(H,53,65)(H,54,64)(H,55,63)(H,56,66)/t30-,31-,32-,33-,34-,35-,36-/m0/s1 |

Clé InChI |

FVVIZMMVAAKOOP-QJCLFNHPSA-N |

SMILES isomérique |

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N |

SMILES canonique |

CC(C)CC1C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclo[(6-bromotryptophan)arginine]](/img/structure/B10847955.png)

![Cyclo[Ac-Cys-Ile-Phe]-Lys-Tyr-Tyr](/img/structure/B10847959.png)

![cyclo-[-Arg-Gly-Asp-Amp23-]](/img/structure/B10847965.png)

![cyclo-[-Arg-Gly-Asp-Amp26-]](/img/structure/B10847966.png)

![cyclo-[-Arg-Gly-Asp-Amp28-]](/img/structure/B10847975.png)

![2-[10-[3-(Diaminomethylideneamino)propyl]-14-heptyl-3,6,9,12-tetraoxo-2,5,8,11,14-pentazabicyclo[11.2.1]hexadecan-4-yl]acetic acid](/img/structure/B10847979.png)

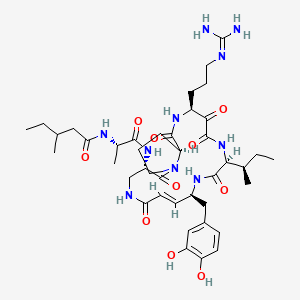

![2-[[2-[[6-Amino-2-[[11-butan-2-yl-3,6,9,12-tetraoxo-8-(sulfanylmethyl)-2,7,10,13-tetrazabicyclo[13.2.2]nonadeca-1(17),15,18-triene-14-carbonyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B10847998.png)

![d[Cha4,Dab8]VP](/img/structure/B10848003.png)

![cypate-[(RGD)4-NH2]1](/img/structure/B10848009.png)

![(2R)-2-acetamido-3-sulfanylpropanoic acid;cobalt(2+);3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7,18-tris(2-amino-2-oxoethyl)-3-(3-amino-3-oxopropyl)-17-[3-[[(2S)-2-[[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropyl]amino]-3-oxopropyl]-13-(3-imino-3-oxidopropyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanimidate](/img/structure/B10848014.png)